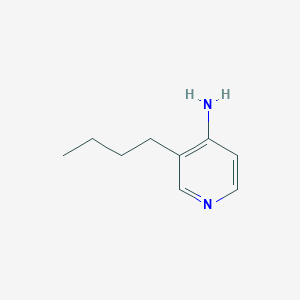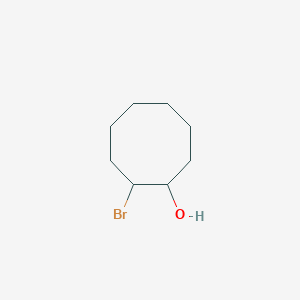
2-Bromocyclooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromocyclooctan-1-ol is an organic compound with the molecular formula C8H15BrO. It is a brominated cyclooctanol, characterized by the presence of a bromine atom and a hydroxyl group attached to an eight-membered carbon ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromocyclooctan-1-ol can be synthesized through the bromination of cyclooctanol. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromocyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different cyclooctanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form cyclooctanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Cyclooctanol derivatives with different functional groups.
Oxidation: Cyclooctanone.
Reduction: Cyclooctanol.
Aplicaciones Científicas De Investigación
2-Bromocyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromocyclooctan-1-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
2-Bromocyclooctan-1-ol can be compared with other brominated cycloalkanols, such as:
2-Bromocyclopentan-1-ol: A five-membered ring analog with similar reactivity but different steric and electronic properties.
2-Bromocyclohexan-1-ol: A six-membered ring analog that shares similar chemical behavior but differs in ring strain and stability.
Uniqueness: this compound is unique due to its eight-membered ring structure, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying ring strain and reactivity in larger cycloalkanes.
Propiedades
Fórmula molecular |
C8H15BrO |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
2-bromocyclooctan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6H2 |
Clave InChI |
CXAFIOJBOMUBDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15272182.png)
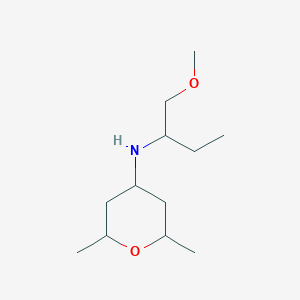


![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
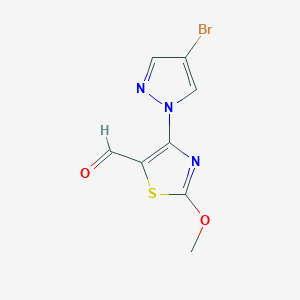
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
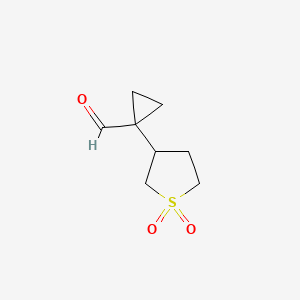
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)

